(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound notable for its diverse structural components, including a thiophene ring, a piperazine moiety, a pyridazine, and an imidazole. This compound is classified under heterocyclic compounds due to the presence of multiple nitrogen-containing rings, which often correlate with significant biological activity. Its molecular formula is with a molecular weight of approximately 350.382 g/mol.
The synthesis of (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be approached through several methodologies. A common strategy involves the condensation of appropriate precursors under controlled conditions to yield the desired product. For instance:
Technical details regarding specific reaction conditions (temperature, time, and concentration) are crucial for optimizing yield and purity .
The structure of (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.382 g/mol |
| InChI | InChI=1S/C18H18N6O2/c25 |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)/C=C/C4=CC=CO4 |
This structural complexity suggests various potential interactions with biological targets, making it a candidate for further pharmacological studies .
The chemical reactivity of (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be explored through various organic reactions:
Such reactions not only facilitate the exploration of structure–activity relationships but also enhance the understanding of the compound's potential pharmacological properties .
The mechanism of action for (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is hypothesized based on its structural features:
Data from in silico modeling can provide insights into binding affinities and interaction profiles with various biological targets, enhancing the understanding of its therapeutic potential .
The physical and chemical properties of (E)-1-(4-(6-(1H-imidazol-1-y)pyridazin-3-y)piperazin-1-y)-3-(thiophen-2-y)prop-2-en - 1-one are crucial for its application in research:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
These properties influence its behavior in biological assays and its suitability for various applications in medicinal chemistry .
The applications of (E)-1-(4-(6-(1H-imidazol - 1-y)pyridazin - 3-y)piperazin - 1-y)-3-(thiophen - 2-y)prop - 2-en - 1-one are diverse:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7